(S,R,S)-AHPC-PEG2-acid is a compound that belongs to a class of synthetic molecules often utilized in biomedical applications. It is characterized by its unique stereochemistry and polymeric structure, which can enhance its functionality in drug delivery systems and other therapeutic contexts. The compound is derived from a combination of amino acids and polyethylene glycol, making it a versatile candidate for various scientific applications.
(S,R,S)-AHPC-PEG2-acid is classified under polymeric compounds and bioconjugates. It is synthesized from the coupling of an amino acid derivative, specifically (S,R,S)-2-amino-3-hydroxy-4-phenylbutanoic acid (AHPC), with polyethylene glycol, which is known for its biocompatibility and ability to modify pharmacokinetics of drugs. This classification highlights its relevance in fields such as pharmaceutical chemistry, biotechnology, and materials science.
The synthesis of (S,R,S)-AHPC-PEG2-acid typically involves several key steps:
The reaction conditions, including temperature, pH, and solvent choice, can significantly influence the yield and purity of (S,R,S)-AHPC-PEG2-acid. Typically, reactions are conducted under mild conditions to preserve the integrity of the amino acid structure.
(S,R,S)-AHPC-PEG2-acid features a complex molecular structure characterized by:
The molecular formula can be represented as , where , , , and depend on the specific length of the PEG chain used in synthesis.
(S,R,S)-AHPC-PEG2-acid participates in various chemical reactions typical for amino acids and polymers, including:
These reactions are vital for modifying the functional properties of the compound, allowing it to be tailored for specific applications.
The mechanism of action for (S,R,S)-AHPC-PEG2-acid primarily revolves around its role in drug delivery systems:
This mechanism underscores its potential in improving treatment efficacy while minimizing side effects.
(S,R,S)-AHPC-PEG2-acid has several scientific uses, including:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary paradigm in therapeutic intervention, leveraging the cell's endogenous ubiquitin-proteasome system for targeted protein degradation. These heterobifunctional molecules comprise three elements: a protein-of-interest ligand, an E3 ubiquitin ligase recruiter, and a chemical linker tethering both moieties. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology—blocking active sites through sustained binding—PROTACs operate via an event-driven catalytic mechanism. A single PROTAC molecule can facilitate successive rounds of ubiquitination and degradation, enabling potent effects at substoichiometric concentrations [6] [9].
The mechanistic cycle involves:
This approach expands druggability to "undruggable" targets, including transcription factors and scaffold proteins lacking enzymatic activity. Clinical validation is emerging, with PROTACs against androgen receptor (ARV-110) and estrogen receptor (ARV-471) achieving phase II trials for oncology indications [6].
Table 1: Key Advantages of PROTACs Over Traditional Inhibitors
Feature | Traditional Inhibitors | PROTAC Degraders |
---|---|---|
Mechanism | Occupancy-driven | Event-driven (catalytic) |
Target Scope | Enzymes/receptors | Proteins without functional pockets |
Resistance | Target mutations | Broader mutation tolerance |
Dosing | High/frequent | Potentially lower/less frequent |
Effect Duration | Transient inhibition | Sustained degradation |
E3 ubiquitin ligases are pivotal to PROTAC efficacy, with over 600 human E3s exhibiting tissue-specific expression and substrate preferences. Early PROTACs employed peptidic E3 recruiters (e.g., IκBα phosphopeptide for SCF), but poor cellular permeability limited utility. The field advanced significantly with small-molecule E3 ligands, notably those targeting Von Hippel-Lindau (VHL), a component of the Cullin-2 RING E3 ligase complex [5] [9].
(S,R,S)-AHPC (also termed VH032) emerged as a high-affinity VHL ligand (Kd ≈ 185 nM) derived from hydroxyproline-based inhibitors of the VHL:HIF-1α interaction. Its stereochemistry is critical: the (S,R,S) configuration optimizes hydrogen bonding with VHL's His110, Asp108, and Tyr98 residues, while the methyl group enhances hydrophobic packing. This ligand enables robust PROTAC-mediated ternary complex formation, as demonstrated in crystallographic studies of VHL-PROTAC-BRD4 assemblies [5] [9].
(S,R,S)-AHPC-PEG2-acid integrates this optimized VHL binder with a polyethylene glycol (PEG)-based linker, serving as a building block for PROTACs targeting diverse oncology proteins. Its chemical structure comprises:
Table 2: Key Properties of (S,R,S)-AHPC-PEG2-acid
Property | Specification |
---|---|
Molecular Formula | C~30~H~42~N~4~O~8~S |
Molecular Weight | 618.74–618.8 Da |
CAS Number | 2172820-09-4 |
Purity | 95–98% (HPLC) |
Solubility | >100 mg/mL in DMSO; soluble in water, methanol |
Storage | -20°C (sealed, anhydrous) |
Linker design profoundly influences PROTAC efficacy by modulating ternary complex geometry, solubility, and cell permeability. Polyethylene glycol (PEG)-based linkers, exemplified in (S,R,S)-AHPC-PEG2-acid, address multiple design challenges:
Table 3: Impact of PEG Linkers on PROTAC Properties
Parameter | Alkyl Linkers | PEG Linkers (e.g., PEG2) |
---|---|---|
Solubility | Low (hydrophobic) | High |
Flexibility | Restricted | Moderate (bond rotation) |
Synthetic Ease | Variable | Standardized coupling |
Ternary Complex | Rigid geometries | Adaptable conformations |
Advanced linker strategies now integrate functional groups (e.g., triazoles) via click chemistry, though PEG remains favored for its biocompatibility and proven role in degraders like ARV-110 [5] [9]. The PEG2 spacer in (S,R,S)-AHPC-PEG2-acid thus represents a balanced design—optimizing solubility without excessive length that could diminish degradation potency [1] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1